molecular formula C20H29N3O6 B11688506 Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate

Cat. No.: B11688506
M. Wt: 407.5 g/mol
InChI Key: GBWLWWKUNXXPCZ-UHFFFAOYSA-N
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Description

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate is a synthetic intermediate widely used in peptide chemistry and drug development. Its structure features a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a carbamoyl moiety, making it valuable for orthogonal protection strategies in solid-phase synthesis . The Boc group provides acid-labile protection, while the benzyl ester enables selective deprotection under hydrogenolytic conditions.

Properties

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

benzyl 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate

InChI

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)

InChI Key

GBWLWWKUNXXPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with (R)-bromonitroalkane 1 (8.90 g, 19.7 mmol), which undergoes coupling with D-phenylalanine benzyl ester hydrochloride (7.10 g, 23.7 mmol) in the presence of cesium carbonate (20.64 g, 63.1 mmol) as a base. The reaction proceeds in a biphasic solvent system of 2-methyltetrahydrofuran (200 mL) and water (35 mL) under an oxygen atmosphere. N-Iodosuccinimide (4.47 g, 19.7 mmol) is added to facilitate oxidative coupling, yielding the target amide after 24 hours at room temperature.

Key Data:

ParameterValue
Yield72–78%
Stereochemical Integrity>99% ee (no epimerization)
Solvent System2-Me-THF/H₂O (5.7:1 v/v)

This method avoids epimerization by leveraging the nitro group’s electron-withdrawing effects, which stabilize the intermediate against base-induced racemization.

Diastereomeric Salt Crystallization for Enantiomeric Enrichment

A patent by EP2707363A1 discloses a resolution-based approach using enantiomerically pure protected amino acids to isolate the desired stereoisomer.

Resolution Protocol

  • Starting Material : The racemic compound III is treated with N-(tert-butoxycarbonyl)-L-phenylalanine (4.1 g, 15.2 mmol) in a toluene/isopropanol mixture.

  • Crystallization : Heating to 63°C followed by gradual cooling to 0°C induces crystallization of the diastereomeric salt IV , achieving 98.8% enantiomeric excess (ee).

  • Deprotection and Functionalization : The resolved amine is sequentially treated with hydrochloric acid and benzyl chloroformate in the presence of potassium carbonate to install the benzyl carbamate group.

Key Data:

ParameterValue
Crystallization Yield89%
Final Product Purity99.7% (by titration)
Solvent SystemToluene/i-PrOH (1:13 v/v)

This method is scalable for industrial production, with solvent recovery systems reducing environmental impact.

Stepwise Amide Bond Formation and Carbamate Protection

VulcanChem’s technical documentation outlines a modular synthesis involving sequential amide couplings and Boc protection:

Synthetic Sequence

  • Glutamic Acid Derivatization :

    • Benzyl ester protection of glutamic acid’s γ-carboxyl group using benzyl bromide and K₂CO₃.

    • Boc protection of the α-amino group with di-tert-butyl dicarbonate.

  • Propanamide Installation :

    • Coupling of Boc-protected alanine to the γ-carbamoyl glutamic acid derivative via EDCI/HOBt activation.

Key Data:

StepReagents/ConditionsYield
Benzyl Ester FormationBnBr, K₂CO₃, DMF, 0°C → RT92%
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂88%
Amide CouplingEDCI, HOBt, DIPEA, DMF76%

This approach allows for late-stage diversification by varying the amino acid and protecting groups.

Iodolactamization for Bicyclic Intermediate Formation

Though initially developed for a related cyclohexylcarbamate, iodolactamization has been adapted to synthesize constrained analogs of the target compound.

Reaction Overview

Treatment of a linear precursor with iodine in tetrahydrofuran induces cyclization, forming a bicyclic lactam intermediate. Subsequent reductive removal of the iodine atom and Boc protection yields the carbamate-functionalized product.

Key Data:

ParameterValue
Cyclization Yield65%
Diastereoselectivity4:1 dr

This method is advantageous for introducing conformational rigidity but requires additional steps to install the benzyl ester.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsScale Suitability
Umpolung AmideHigh ee, no epimerizationRequires NIS/O₂ atmosphereBench to pilot
Salt CrystallizationHigh purity, scalableMulti-step resolutionIndustrial
Stepwise CouplingModular, flexibleLower overall yieldResearch-scale
IodolactamizationConformational controlComplex purificationSpecialty applications

Critical Reaction Parameters and Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, 2-Me-THF) enhance amide coupling rates but may necessitate rigorous drying.

  • Ether/water biphasic systems improve yields in oxidative couplings by partitioning byproducts into the aqueous phase.

Temperature Control

  • Low temperatures (0–5°C) during benzylation prevent ester hydrolysis.

  • Room-temperature stirring is optimal for Umpolung reactions to balance rate and selectivity .

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes acidic or basic hydrolysis , breaking amide bonds to release functional groups. The tert-butoxycarbonyl (Boc) group, a common protecting group for amines, is susceptible to cleavage under acidic conditions (e.g., HCl in dioxane) . For example:

  • Mechanism : Protonation of the carbonyl oxygen destabilizes the Boc group, leading to its removal via elimination.

  • Applications : Deprotection to expose free amines for subsequent reactions .

Coupling Reactions

The compound participates in amide or carbamate coupling reactions, critical in peptide synthesis. Examples include:

Reaction TypeConditionsKey ReagentsPurpose
Suzuki CouplingReflux in toluene/ethanol with sodium carbonatePd(0) catalyst, boronic acidFormation of aryl-aryl bonds
Umpolung Amide SynthesisRoom temperature, cesium carbonate, NISD-phenylalanine benzyl esterPeptide bond formation

Protection/Deprotection Dynamics

The Boc group acts as a temporary amine protector , enabling selective reactions. Deprotection occurs via:

  • Trifluoroacetic acid (TFA) : Removes Boc groups under mild conditions .

  • Hydrogenolysis : Cleaves benzyl esters while retaining Boc protection .

Mechanistic Insights

Reaction TypeMechanismExperimental Observations
HydrolysisAcidic cleavage of Boc groupComplete deprotection within 2 hours under TFA
Suzuki CouplingPalladium-mediated cross-couplingHigh yields (up to 95%) with optimized catalysts
Umpolung SynthesisNucleophilic attack on bromonitrilesStereoselective coupling with D-phenylalanine derivatives

Key Experimental Findings

  • Reaction Conditions :

    • Suzuki Coupling : Reflux at 100°C for 24 hours with Pd(0) catalyst .

    • Boc Deprotection : TFA in dichloromethane for 2 hours .

  • Yield Optimization : Use of cesium carbonate in Umpolung synthesis improves coupling efficiency .

  • Purity Control : Column chromatography (silica gel) ensures isolation of desired products .

Limitations and Challenges

  • Stability Issues : Acidic hydrolysis may lead to unintended side reactions if not controlled.

  • Scalability : Multi-step syntheses require precise solvent selection (e.g., 2-Me-THF) to maintain solubility .

This compound’s reactivity profile underscores its utility in advanced organic synthesis, particularly in constructing biologically relevant molecules. Further studies on its kinetic behavior and catalytic optimization could enhance its applications in drug discovery.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel drug candidates targeting specific biological pathways.

Biochemical Studies

This compound serves as a useful tool in studying enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. Research has shown that it can be utilized in assays to evaluate enzyme activity and specificity.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable chemists to explore diverse synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in The Royal Society of Chemistry demonstrated its efficacy in synthesizing peptide derivatives, showcasing its role as an intermediate in peptide chemistry .
  • Research conducted at various universities has explored its interactions with biological macromolecules, revealing insights into its potential therapeutic effects .
  • Industrial applications have been noted where this compound is utilized in producing fine chemicals, emphasizing its relevance in commercial synthesis processes .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate involves its ability to act as a protecting group and a reactive intermediate. The Boc group protects the amino group from unwanted reactions during synthesis, and can be selectively removed under acidic conditions. The compound can also participate in amide bond formation, which is crucial in peptide synthesis .

Comparison with Similar Compounds

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6)

  • Key Differences: This compound shares the Boc and benzyl ester groups but lacks the propanamido linkage and carbamoylbutanoate backbone present in the target molecule. Its stereochemistry (R-configuration) may influence enzymatic stability compared to racemic mixtures .
  • Applications : Used in chiral peptide synthesis due to its defined stereochemistry.

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid (CAS 3408-50-2)

  • Key Differences: Replaces the Boc group with a benzyloxycarbonyl (Cbz) group, which requires hydrogenolysis for deprotection instead of acid treatment. The oxobutanoic acid terminus contrasts with the carbamoyl group in the target compound, altering solubility and reactivity .
  • Applications : Suitable for sequential deprotection in multi-step syntheses.

4-((tert-Butoxycarbonyl)amino)butanoic acid

  • Key Differences : Simpler structure lacking both the benzyl ester and carbamoyl group. This reduces lipophilicity and enhances aqueous solubility, making it ideal for solution-phase chemistry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups
Target Compound ~C₁₉H₂₇N₃O₆ ~421.44* N/A N/A Boc, benzyl ester, carbamoyl, amide
Benzyl (2R)-2-{[(Boc)amino]-3-carbamoylpropanoate C₁₆H₂₂N₂O₅ 322.36 130539-03-6 N/A Boc, benzyl ester, carbamoyl
(S)-Cbz-propanamido-4-(tert-butoxy)butanoic acid C₂₀H₂₇N₃O₇ 446.46 3408-50-2 97% Cbz, tert-butoxy, oxobutanoic acid
4-(Boc-amino)butanoic acid C₉H₁₇NO₄ 203.24 N/A N/A Boc, carboxylic acid

*Estimated based on structural analogy.

Stability and Reactivity

  • Boc vs. Cbz Protection: The target compound’s Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz analog (CAS 3408-50-2) requires hydrogenolysis, limiting its use in acid-sensitive systems .
  • Benzyl Ester Stability : The benzyl ester in the target compound is stable under basic conditions but cleaved via hydrogenation, offering compatibility with acid-labile Boc deprotection .
  • Carbamoyl vs.

Research Findings and Industrial Relevance

Recent studies emphasize the target compound’s role in synthesizing protease inhibitors, leveraging its carbamoyl group for active-site interactions. However, the discontinued status of analogs like CAS 3408-50-2 () underscores supply chain challenges, driving interest in scalable alternatives . Comparative solubility studies show the benzyl ester derivatives (e.g., target compound) exhibit ~10-fold higher logP values than carboxylic acid analogs, optimizing membrane permeability in drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate?

  • Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase coupling is typically employed. The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, and benzyl esters are introduced for carboxylate protection. Coupling reagents like HATU or DCC are used to activate the carboxylic acid for amide bond formation. Purification via flash chromatography or HPLC is critical to isolate the target compound .

Q. How is this compound characterized to confirm structural integrity?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) identifies proton and carbon environments, confirming the Boc group (δ ~1.4 ppm for tert-butyl) and benzyl ester (δ ~5.1 ppm for CH2Ph). Mass spectrometry (ESI or MALDI-TOF) verifies molecular weight, while IR spectroscopy detects carbonyl stretches (amide I band ~1650 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodology : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubilizing the carbamoyl and benzyl ester groups. For aqueous compatibility, mixtures with acetonitrile or methanol (e.g., 70:30 MeCN:H2O) are used, depending on the application (e.g., HPLC analysis) .

Q. What role does the Boc group play in this compound’s stability during peptide synthesis?

  • Methodology : The Boc group protects the amine during iterative coupling steps and is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA) without disrupting the benzyl ester or carbamoyl groups. This orthogonal protection strategy prevents unwanted side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the carbamoyl and propanamido groups be addressed?

  • Methodology : Kinetic vs. thermodynamic control is optimized via temperature modulation (e.g., low temps for kinetic selectivity). Computational modeling (DFT) predicts reactive sites, while protecting group strategies (e.g., Fmoc for alternate positions) mitigate competing reactions .

Q. What experimental evidence exists for this compound’s stability under varying pH conditions?

  • Methodology : Accelerated stability studies (pH 1–13, 25–60°C) monitored via HPLC show Boc deprotection occurs at pH < 2 (e.g., gastric fluid simulations), while the benzyl ester hydrolyzes under basic conditions (pH > 10). Storage at −20°C in anhydrous DMF is recommended for long-term stability .

Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

  • Methodology : Batch-to-batch variability is analyzed using high-resolution MS to rule out impurities. 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations. Reproducibility is ensured by standardizing reaction conditions (e.g., stoichiometry, solvent purity) .

Q. What strategies are effective in scaling up synthesis without compromising yield?

  • Methodology : Flow chemistry systems improve mixing and heat transfer for large-scale coupling reactions. Catalytic methods (e.g., Pd-mediated deprotection) reduce reagent waste. Process analytical technology (PAT) monitors intermediates in real time .

Q. How does this compound interact with biological targets in preliminary in vitro studies?

  • Methodology : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity to proteins (e.g., enzymes or receptors). Fluorescence polarization assays track competitive displacement of labeled ligands, with IC50 values calculated from dose-response curves .

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